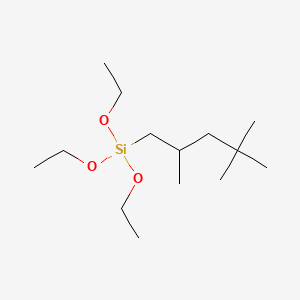![molecular formula C6H2O3S B1295826 噻吩并[2,3-c]呋喃-4,6-二酮 CAS No. 6007-83-6](/img/structure/B1295826.png)
噻吩并[2,3-c]呋喃-4,6-二酮
描述
Thieno[2,3-c]furan-4,6-dione is a heterocyclic compound with a unique structure that combines both thiophene and furan rings
科学研究应用
Thieno[2,3-c]furan-4,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Thieno[2,3-c]furan-4,6-dione is used in the production of organic semiconductors and light-emitting diodes (LEDs) due to its excellent electronic properties
作用机制
Target of Action
Thieno[2,3-c]furan-4,6-dione is a type of organic π-conjugated material . It’s primarily used in the construction of conjugated polymers for application in fullerene and non-fullerene based organic semiconductors . The primary targets of this compound are the π-conjugated systems in these materials, where it acts as an electron-deficient unit .
Mode of Action
The compound interacts with its targets through its side chains, which play significant roles that impact far beyond solubility . It’s found that the Thieno[2,3-c]pyrrole-4,6-dione (TPD) acceptor unit can be modified with any functional group other than common alkyl chains to impart new functionalities while maintaining their superior optoelectronic properties .
Biochemical Pathways
The compound affects the optical and electrochemical properties of the monomers and polymers synthesized in this work . It’s found that new types of side chains can be used to tune the physical characteristics, such as solubility, absorption, emission, and molecular packing .
Result of Action
The result of the compound’s action is the creation of new donor–acceptor–donor (D–A–D) type π-conjugated molecules . These molecules exhibit reasonable quantum yields and their corresponding polymers reveal ambipolar character with slightly lower band gap as compared to the previous analogues containing other side chains .
未来方向
生化分析
Biochemical Properties
Thieno[2,3-c]furan-4,6-dione plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as kinases and oxidoreductases, influencing their activity. These interactions often involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. The compound’s ability to modulate enzyme activity makes it a potential candidate for drug development and other therapeutic applications .
Cellular Effects
Thieno[2,3-c]furan-4,6-dione has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the activity of signaling pathways such as the MAPK and PI3K/Akt pathways, leading to changes in gene expression and metabolic flux. These effects can result in altered cell proliferation, differentiation, and apoptosis, making Thieno[2,3-c]furan-4,6-dione a compound of interest for cancer research and other cellular studies .
Molecular Mechanism
The molecular mechanism of action of Thieno[2,3-c]furan-4,6-dione involves its interaction with specific biomolecules at the molecular level. It can bind to active sites of enzymes, either inhibiting or activating their function. This binding can lead to changes in the enzyme’s conformation and activity, ultimately affecting downstream cellular processes. Additionally, Thieno[2,3-c]furan-4,6-dione can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Thieno[2,3-c]furan-4,6-dione have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Thieno[2,3-c]furan-4,6-dione remains stable under specific conditions, but its degradation products can also have biological activity. Long-term exposure to the compound can lead to sustained changes in cellular processes, highlighting the importance of understanding its temporal effects in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Thieno[2,3-c]furan-4,6-dione vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Studies have identified threshold effects, where the compound’s activity changes significantly at specific concentrations. Toxic effects at high doses include cellular damage, oxidative stress, and disruption of normal metabolic processes. Understanding the dosage effects is crucial for developing safe and effective therapeutic applications of Thieno[2,3-c]furan-4,6-dione .
Metabolic Pathways
Thieno[2,3-c]furan-4,6-dione is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with distinct biological activities. These metabolic pathways can influence the compound’s overall effect on cellular function and its potential therapeutic applications .
Transport and Distribution
Within cells and tissues, Thieno[2,3-c]furan-4,6-dione is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing off-target effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Thieno[2,3-c]furan-4,6-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation reaction between a thiophene derivative and a furan derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods: Industrial production of Thieno[2,3-c]furan-4,6-dione may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
化学反应分析
Types of Reactions: Thieno[2,3-c]furan-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols .
相似化合物的比较
- Thieno[3,4-c]pyrrole-4,6-dione
- Thieno[2,3-b]pyridine
- Thieno[3,2-b]thiophene
Comparison: Thieno[2,3-c]furan-4,6-dione is unique due to its combined thiophene and furan rings, which impart distinct electronic properties. Compared to Thieno[3,4-c]pyrrole-4,6-dione, it has a different ring structure that affects its reactivity and applications. Thieno[2,3-b]pyridine and Thieno[3,2-b]thiophene, while similar in having thiophene rings, differ in their additional ring structures and functional groups, leading to variations in their chemical behavior and uses .
属性
IUPAC Name |
thieno[2,3-c]furan-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2O3S/c7-5-3-1-2-10-4(3)6(8)9-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDKFEIEZJGDBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80278780 | |
| Record name | thieno[2,3-c]furan-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80278780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6007-83-6 | |
| Record name | 6007-83-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10055 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | thieno[2,3-c]furan-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80278780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Thiophenedicarboxylic Anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


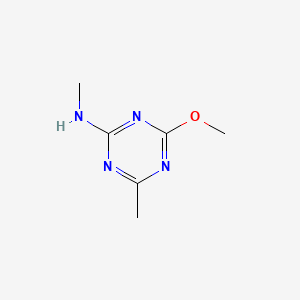
![2-[bis(ethylsulfanyl)methylidene]propanedinitrile](/img/structure/B1295745.png)
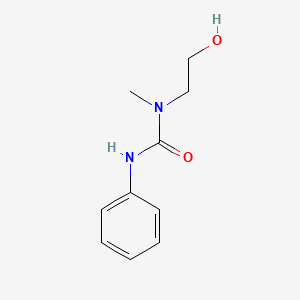

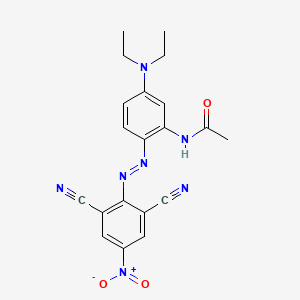
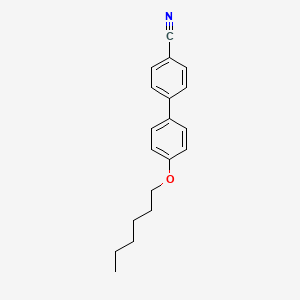

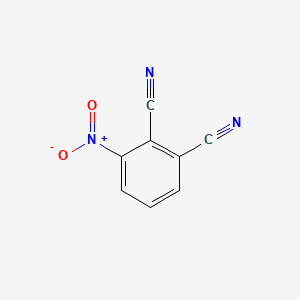
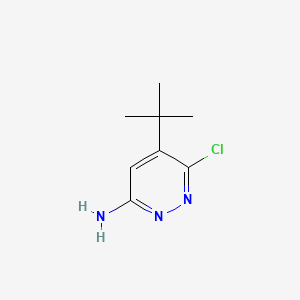

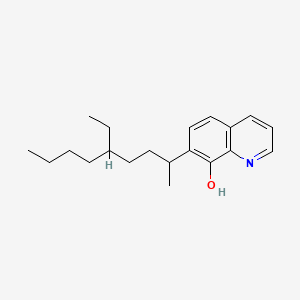
![2-[(Dimethylamino)methyl]phenol hydrochloride](/img/structure/B1295763.png)
![4-[2-(3-Chlorophenyl)ethenyl]pyridine](/img/structure/B1295765.png)
